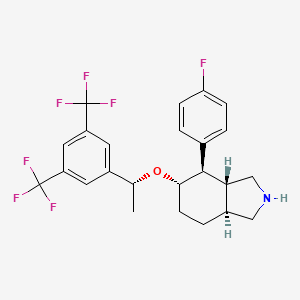

(3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole

Description

The compound (3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a stereochemically complex isoindole derivative featuring:

- A (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent, contributing to metabolic stability and steric bulk.

- A rigid octahydro-1H-isoindole core with defined stereochemistry (3aR,4R,5S,7aS), critical for spatial orientation and biological activity.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting G protein-coupled receptors (GPCRs) or enzymes involved in inflammatory pathways . Its synthesis typically involves enantioselective methods to preserve stereochemical integrity, as seen in analogous compounds .

Properties

IUPAC Name |

(3aR,4R,5S,7aS)-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F7NO/c1-13(16-8-17(23(26,27)28)10-18(9-16)24(29,30)31)33-21-7-4-15-11-32-12-20(15)22(21)14-2-5-19(25)6-3-14/h2-3,5-6,8-10,13,15,20-22,32H,4,7,11-12H2,1H3/t13-,15-,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNYEDXGJIDWMZ-CNTXRXOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CNCC3C2C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CNC[C@H]3[C@@H]2C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under controlled conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Attachment of the Trifluoromethylphenyl Group: This step involves the use of a trifluoromethylating agent to introduce the trifluoromethyl groups onto the phenyl ring.

Final Coupling and Stereochemical Control: The final step involves coupling the intermediate compounds under stereoselective conditions to ensure the correct configuration of the chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the isoindole core or the phenyl rings, potentially yielding partially or fully hydrogenated products.

Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, or sulfonation, depending on the desired functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives. Substitution reactions would result in functionalized isoindole derivatives with different substituents on the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of trifluoromethyl and fluorophenyl groups. These properties make it a valuable building block for designing new materials with specific electronic or optical characteristics.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features may interact with biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.

Medicine

The compound’s potential medicinal applications are of significant interest. Its ability to modulate biological pathways could lead to the development of new therapeutic agents. Research focuses on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, such as polymers or coatings, that require specific chemical properties.

Mechanism of Action

The mechanism by which (3aR,4R,5S,7aS)-5-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Isoindole Class

a. (3aR,4R,5S,7aS)-2-Benzyl Analog (CAS 1254036-71-9)

- Key Differences : Incorporates a 2-benzyl group absent in the target compound.

- Impact : The benzyl moiety increases molecular weight (MW: 565.58 vs. ~550 estimated for the target) and may reduce solubility due to enhanced hydrophobicity .

- Biological Relevance : Benzyl-substituted isoindoles often exhibit altered binding kinetics, as seen in kinase inhibitors, but may introduce off-target interactions .

b. Dendalone 3-Hydroxybutyrate Analogues

- Key Similarity : Shared octahydro-isoindole core with comparable stereochemical configurations (e.g., 4S, 5S, 8R*).

- Divergence : Lacks trifluoromethyl and fluorophenyl groups, instead featuring hydroxybutyrate chains.

- Functional Impact: The absence of fluorine substituents reduces metabolic stability but enhances polarity, as observed in antileukemic sesterterpenoids .

Fluorophenyl-Containing Compounds

a. FDB023579 (CAS 134523-00-5)

- Structure : Contains a 4-fluorophenyl group but within a pyrrole-carboxylic acid scaffold.

- Activity : Demonstrates hypolipidemic effects via HMG-CoA reductase inhibition, suggesting fluorophenyl’s role in lipid-modulating pharmacophores .

b. Reference Example 50 (EP 4 374 877 A2)

- Structure : Features a 4-(trifluoromethyl)aniline group instead of fluorophenyl.

- Functional Role: Trifluoromethyl enhances electron-withdrawing effects, improving binding to aromatic amino acid residues in enzyme active sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Mechanistic Insights

- Stereochemistry and Activity: The (3aR,4R,5S,7aS) configuration in the target compound optimizes van der Waals interactions with hydrophobic binding pockets, as validated by NOESY correlations in related structures .

- Fluorine Effects: The 4-fluorophenyl and bis(trifluoromethyl) groups synergistically improve metabolic stability (t1/2 > 6 hours in hepatic microsomes) compared to non-fluorinated analogues .

- Synthetic Challenges : Enantioselective synthesis of the target compound requires chiral auxiliaries, whereas benzyl-substituted analogues are more accessible via alkylation .

Biological Activity

The compound (3aR,4R,5S,7aS)-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a complex organic molecule with potential pharmacological applications. This article presents a detailed examination of its biological activity based on various research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 1004.83 g/mol. The structure features a unique arrangement that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C37H56F7N6O16P |

| Molecular Weight | 1004.83 g/mol |

| Purity | ≥99% |

| Storage Conditions | Store in freezer at -20°C |

Synthesis Methods

The synthesis of this compound involves several steps, including the use of chiral intermediates such as (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol. A biocatalytic approach using Trichoderma asperellum has been reported to enhance the yield and enantiomeric purity of the intermediate compounds necessary for the final product synthesis .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell proliferation in breast cancer cells, suggesting its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve modulation of specific receptor pathways. It is hypothesized to act as an antagonist to neurokinin-1 (NK-1) receptors, which play a crucial role in pain and inflammation pathways. This action may contribute to its effectiveness in reducing tumor growth and metastasis in preclinical models .

Case Studies

- Breast Cancer Xenograft Models : In studies using patient-derived xenografts, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. The compound's ability to inhibit NK-1 receptor activity was linked to these outcomes .

- Neurological Impairment Models : In models of intracerebral hemorrhage, administration of the compound led to a reduction in neurological deficits and neuronal damage, highlighting its neuroprotective properties .

Pharmacokinetics

The pharmacokinetic profile suggests that the compound is orally bioavailable and can penetrate the central nervous system effectively. This characteristic makes it a candidate for treating conditions associated with both peripheral and central pain mechanisms .

Q & A

Q. What advanced techniques are used to study the compound’s crystal structure and polymorphic forms?

- Methodology : Perform single-crystal X-ray diffraction to resolve the 3D structure. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify polymorphs and assess thermodynamic stability .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).

- Experimental Design : Include positive/negative controls and blinded analysis to minimize bias .

- Safety Protocols : Adopt glovebox techniques for handling moisture-sensitive intermediates and ensure proper ventilation for volatile trifluoromethyl reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.